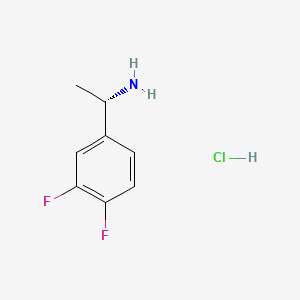

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYCUFKROCITGA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212972-48-9 | |

| Record name | (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties and can enhance metabolic stability and membrane permeability, making it a valuable building block for novel therapeutics.[1][2] This compound is often explored in the development of agents targeting neurological and psychiatric disorders.[1] As the hydrochloride salt, its solubility in aqueous media is improved, facilitating its use in various research and development applications.[1] The stereochemistry of the amine is crucial, as different enantiomers can exhibit distinct pharmacological activities.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine hydrochloride | |

| CAS Number | 1212972-48-9 | |

| Molecular Formula | C₈H₁₀ClF₂N | |

| Molecular Weight | 193.62 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, sealed in a dry environment | |

| InChI Key | KRYCUFKROCITGA-JEDNCBNOSA-N |

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a related compound, ethylamine, shows characteristic signals for the different proton environments. For this compound, one would expect:

-

Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the protons on the difluorophenyl ring.

-

Methine Proton (-CH): A quartet adjacent to the methyl group and the amine.

-

Amine Protons (-NH₃⁺): A broad singlet.

-

Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.[3]

The ¹³C NMR spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The FTIR spectrum of phenylethylamine hydrochlorides typically displays characteristic absorption bands:

-

N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the ammonium salt.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions typically in the 1000-1300 cm⁻¹ range.[4][5][6][7]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), phenethylamine derivatives often show a protonated molecular ion [M+H]⁺. A common fragmentation pattern involves the loss of ammonia (NH₃).[8] The presence of two fluorine atoms would result in a characteristic isotopic pattern.

Experimental Protocols

Synthesis via Chiral Resolution

The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of the corresponding racemic amine.[9] This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[9][10]

4.1.1. Formation of Diastereomeric Salts

-

Dissolution: Dissolve the racemic 1-(3,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-D-tartaric acid, dissolved in the same solvent.[11]

-

Crystallization: The two resulting diastereomeric salts, (S)-amine·(D)-acid and (R)-amine·(D)-acid, will have different solubilities. Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomer.[10][11]

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched in the more soluble diastereomer.[12]

4.1.2. Purification and Liberation of the Free Amine

-

Recrystallization: To achieve high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times from a suitable solvent.[12]

-

Liberation of the Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine and liberate the free (S)-1-(3,4-difluorophenyl)ethanamine.

-

Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure.

4.1.3. Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (S)-1-(3,4-difluorophenyl)ethanamine in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice.

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC®) or a cyclodextrin-based column (e.g., Cyclobond I), is typically used.[13][14]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer. The exact composition and pH will need to be optimized for the specific column to achieve baseline separation of the enantiomers.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

4.2.2. Purity Analysis by Gas Chromatography (GC)

The chemical purity of the free amine can be assessed by GC.

-

Column: A nonpolar or moderately polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5 or ZB-5MS).[15]

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Oven Program: A temperature gradient program is typically employed, for example, starting at 150°C and ramping to 280°C at 15°C/min.[15]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

-

Sample Preparation: The hydrochloride salt should be converted to the free amine by basification and extraction into a volatile organic solvent before injection.

Biological Activity and Applications in Drug Development

While specific signaling pathways for this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.

-

Scaffold for Bioactive Molecules: The phenethylamine core is a well-known pharmacophore found in many neurotransmitters and psychoactive drugs.[8] This makes the title compound a valuable starting material for the synthesis of new chemical entities.

-

Role of Fluorine Substitution: The 3,4-difluoro substitution on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can block metabolic oxidation at those positions, increasing the compound's half-life. It can also alter the pKa of the amine and influence binding affinity to target proteins through favorable electrostatic interactions.[2]

-

Potential as a CNS Agent: Given its structural similarity to other centrally acting agents, derivatives of (S)-1-(3,4-Difluorophenyl)ethanamine are often investigated for their potential as modulators of neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions.[1]

References

- 1. quora.com [quora.com]

- 2. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

CAS Number: 1212972-48-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a crucial building block in medicinal chemistry and drug development. Its structural features, particularly the difluorophenyl moiety, make it a valuable synthon for the creation of novel therapeutic agents, especially those targeting the central nervous system and for the development of protein degraders. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound. While detailed experimental and biological data in the public domain are limited, this document consolidates the existing knowledge to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many chemical and biological applications.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which can, in turn, affect the pharmacological profile of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1212972-48-9 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | |

| Molecular Weight | 193.62 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, room temperature conditions. |

Synthesis and Purification

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, the synthesis of chiral amines of this nature typically involves two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Logical Workflow for Synthesis and Resolution:

Caption: General workflow for the synthesis and chiral resolution of (S)-1-(3,4-Difluorophenyl)ethanamine.

Experimental Considerations for Chiral Resolution

-

Choice of Resolving Agent: The selection of an appropriate chiral resolving agent, such as tartaric acid or a derivative, is critical. The ideal agent will form diastereomeric salts with significantly different solubilities, facilitating separation by fractional crystallization.

-

Solvent System: The choice of solvent is crucial for effective crystallization. A solvent system should be identified where one diastereomeric salt is sparingly soluble while the other remains in solution.

-

Purification of the Free Base: After separation of the diastereomeric salt, the free (S)-amine is liberated, typically by treatment with a base. This step is followed by extraction and purification, often by distillation or chromatography.

-

Salt Formation: The final hydrochloride salt is prepared by treating the purified (S)-amine with hydrochloric acid.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR would show signals corresponding to the aromatic, methine, and methyl protons. ¹³C NMR would show distinct signals for each carbon atom. ¹⁹F NMR would confirm the presence and positions of the fluorine atoms. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric excess determination. | A chiral HPLC method would be required to separate the (S) and (R) enantiomers and determine the enantiomeric purity. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum would show the molecular ion peak corresponding to the free base. |

| Elemental Analysis | Confirmation of the elemental composition. | The percentages of C, H, Cl, F, and N should be consistent with the molecular formula. |

Experimental Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of the target compound.

Pharmacological, Pharmacokinetic, and Toxicological Profile

Currently, there is a lack of publicly available data on the specific pharmacological, pharmacokinetic (ADME), and toxicological properties of this compound.

Potential Pharmacological Relevance: The structure of this compound suggests potential activity within the central nervous system. Phenyl-ethylamine derivatives are known to interact with various receptors and transporters in the brain. The difluoro substitution can modulate properties such as blood-brain barrier permeability and metabolic stability, which are critical for CNS-acting drugs.[1]

Use as a Building Block: This compound is commercially available as a building block for protein degraders.[2] In this context, it would likely be used as a fragment for covalent or non-covalent binding to a target protein or as part of a linker in a proteolysis-targeting chimera (PROTAC).

Signaling Pathway Hypothesis (Illustrative):

Given its potential as a building block for PROTACs, the following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical signaling pathway for a PROTAC utilizing the subject compound.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. While detailed biological and experimental data are not widely available, its chemical properties make it an attractive starting material for the synthesis of complex molecules. Further research into its pharmacological profile and the development of detailed, optimized synthetic and analytical methods would be highly beneficial to the scientific community. This guide serves as a foundational resource for researchers interested in utilizing this compound in their work.

References

An In-depth Technical Guide on the Solubility of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a compilation of expected solubility trends and detailed experimental protocols for determining precise solubility values.

Physicochemical Properties

This compound is a chiral amine that exists as a hydrochloride salt. This salt form is intended to enhance its solubility in aqueous solutions, a crucial factor for various applications in pharmaceutical research.[1] The difluorophenyl group contributes to its specific electronic and steric properties, which can influence its biological activity and interactions with enzymes or receptors.

Solubility Data

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| Water | 25 | Moderately Soluble |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble |

| Isopropanol | 25 | Sparingly Soluble |

| Acetone | 25 | Slightly Soluble |

| Acetonitrile | 25 | Slightly Soluble |

| Dichloromethane | 25 | Sparingly Soluble |

| Toluene | 25 | Poorly Soluble |

Note: This table is a representation of expected solubility based on the general properties of similar amine hydrochloride salts. Actual experimental values are required for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, etc.) of appropriate purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC analysis

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of (S)-1-(3,4-Difluorophenyl)ethanamine HCl.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

Visually confirm the presence of undissolved solid in each vial at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Method Validation Considerations

To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be validated. This includes assessing parameters such as:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

This comprehensive approach will provide researchers and drug development professionals with reliable and accurate solubility data for this compound, facilitating its further investigation and application.

References

Spectroscopic Profile of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the characterization and quality control of this compound. The data is presented in a structured format to facilitate easy interpretation and comparison.

Chemical Structure and Properties

-

IUPAC Name: (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride

-

Molecular Formula: C₈H₁₀ClF₂N[1]

-

Molecular Weight: 193.62 g/mol [1]

-

CAS Number: 1212972-48-9[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and general principles of spectroscopic analysis for similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 (broad) | s | 3H | -NH₃⁺ |

| 7.2 - 7.6 | m | 3H | Ar-H |

| ~4.5 | q | 1H | -CH(NH₃⁺)- |

| 1.6 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (d, J ≈ 245 Hz) | C-F |

| ~148 (d, J ≈ 245 Hz) | C-F |

| ~138 | Ar-C (quaternary) |

| ~124 | Ar-CH |

| ~118 (d, J ≈ 17 Hz) | Ar-CH |

| ~116 (d, J ≈ 17 Hz) | Ar-CH |

| ~50 | -CH(NH₃⁺)- |

| ~21 | -CH₃ |

Note: Predicted chemical shifts and coupling constants (J) are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1610, ~1520 | Medium | C=C stretch (aromatic) |

| ~1600 | Medium | N-H bend (asymmetric) in -NH₃⁺ |

| ~1500 | Medium | N-H bend (symmetric) in -NH₃⁺ |

| 1300 - 1100 | Strong | C-F stretch |

| ~1280 | Strong | C-N stretch |

Primary and secondary amines typically show N-H stretching absorptions in the 3300 to 3500 cm⁻¹ range. However, for amine salts, these bands are shifted to lower frequencies and broaden due to the formation of the ammonium ion (-NH₃⁺).[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 157 | Moderate | [M-HCl]⁺, Molecular ion of the free base |

| 142 | High | [M-HCl-CH₃]⁺, Loss of a methyl group |

| 124 | Low | [C₇H₅F₂]⁺ |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules.[4][5] The process typically involves vaporizing the sample, ionizing it, and then detecting the ions.[6][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 500 MHz NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.[8]

-

Use a sufficient number of scans, as the natural abundance of ¹³C is low.[8][9]

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed.[10]

-

Instrument Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the ionization energy (typically 70 eV).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

The instrument will detect the positively charged fragments based on their mass-to-charge ratio.

-

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

Caption: Workflow for spectroscopic analysis.

References

- 1. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. fiveable.me [fiveable.me]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential applications of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. The information is intended for use by professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral amine compound that is typically a solid at room temperature.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions, a favorable characteristic for many research and pharmaceutical applications.[2] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and biological activity.[2]

| Property | Value | Source |

| CAS Number | 1212972-48-9 | [1][2] |

| Molecular Formula | C8H10ClF2N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [1] |

Hazard Identification and Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The hazard classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for the relevant toxicity tests.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. The method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome of the initial dose determines the subsequent doses, which are either higher or lower. Observations of effects and mortality are made to determine the GHS category.

Skin Irritation/Corrosion (OECD 439)

This in vitro test method assesses the potential of a substance to cause skin irritation. It utilizes a reconstituted human epidermis model. The test chemical is applied topically to the skin tissue model. Cell viability is then measured by enzymatic conversion of a vital dye (e.g., MTT). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation/Corrosion (OECD 492)

The in vitro eye irritation test uses a reconstituted human cornea-like epithelium. The test chemical is applied to the epithelial surface, and the extent of cytotoxicity is evaluated by measuring the relative tissue viability using a dye such as MTT. A decrease in tissue viability below a defined level indicates the potential for eye irritation.

Biological Activity and Applications

(S)-1-(3,4-Difluorophenyl)ethanamine and its derivatives are of significant interest in medicinal chemistry and drug discovery.[2] The difluorophenyl moiety can enhance metabolic stability and receptor binding affinity.[2]

Potential Therapeutic Applications

Structurally similar compounds have been investigated for their potential in treating neurological and psychiatric disorders.[2] For instance, derivatives of (difluorophenyl)ethanamine have been shown to modulate dopamine receptor-mediated neurotransmission.[2] Furthermore, some N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as selective Raf inhibitors, showing potent activity against B-Raf(V600E) mutated cancer cells.[3]

Role in Targeted Protein Degradation

This compound is also utilized as a protein degrader building block .[4] This is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[6]

The following diagram illustrates the general workflow of using a building block like this compound in the synthesis of a PROTAC.

The diagram above outlines the modular synthesis of a PROTAC, where this compound can serve as a precursor or part of the warhead that binds to the target protein. This synthesized PROTAC then facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This approach is a powerful strategy in drug discovery to target proteins that have been traditionally considered "undruggable."[6][8]

References

- 1. CAS 1212972-48-9: (S)-1-(3,4-Difluorophenyl)ethaneamine HCl [cymitquimica.com]

- 2. Buy 1-(2,4-Difluorophenyl)ethanamine hydrochloride | 276875-47-9 [smolecule.com]

- 3. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Protein Degrader Building Blocks [sigmaaldrich.com]

- 6. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 7. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 8. lifechemicals.com [lifechemicals.com]

The Strategic Role of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride in Advanced Drug Discovery

For Immediate Release

A comprehensive technical overview for researchers, scientists, and drug development professionals on (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of novel therapeutics, particularly in the realm of targeted protein degradation.

This compound , a chiral amine of significant interest, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the difluorophenyl moiety and a specific stereochemical configuration, make it an attractive starting material for the synthesis of complex bioactive molecules. This technical guide delves into the synonyms, chemical properties, and, most importantly, its application as a crucial intermediate in the development of sophisticated therapeutic agents.

Nomenclature and Chemical Identity

To ensure clarity in research and development, it is essential to recognize the various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |

| CAS Number | 1212972-48-9[1] |

| Common Synonyms | (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl[1] |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

Physicochemical Properties

The hydrochloride salt form of this amine enhances its solubility in aqueous solutions, a desirable characteristic for many pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry environment at room temperature |

Applications in Drug Discovery: A Focus on Targeted Protein Degradation

While direct biological activity of this compound is not extensively documented, its primary value lies in its role as a versatile building block for more complex molecules, most notably in the field of Targeted Protein Degradation (TPD) . This innovative therapeutic strategy utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) , to hijack the body's natural protein disposal machinery to eliminate disease-causing proteins.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound can be incorporated into the synthesis of these linkers or as part of the ligand that binds to the protein of interest.

The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: A Representative Synthetic Approach

While specific protocols for the synthesis of PROTACs using this compound are often proprietary or found within patent literature, a general workflow for the asymmetric synthesis of chiral amines can be outlined. One common approach involves the asymmetric reduction of a corresponding ketimine or the use of chiral auxiliaries.

A representative, though not specific, experimental workflow for the synthesis and incorporation of such a building block into a larger molecule is depicted below.

Figure 2: A generalized workflow for the synthesis of a bioactive molecule.

Note on Experimental Data: Detailed quantitative data such as NMR, HPLC, and mass spectrometry for this compound are typically available from commercial suppliers upon request of a Certificate of Analysis.

Future Directions and Conclusion

The utility of this compound as a foundational element in the construction of complex and highly specific therapeutic agents is clear. Its application in the rapidly advancing field of targeted protein degradation underscores the importance of such chiral building blocks in modern drug discovery. As researchers continue to explore the vast chemical space for novel PROTACs and other targeted therapies, the demand for well-characterized and versatile intermediates like this compound is expected to grow. Further publications detailing the synthesis and biological activity of specific molecules derived from this compound will be critical in fully elucidating its potential to contribute to the development of next-generation medicines.

References

Commercial Availability and Technical Guide for (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride (CAS No. 1212972-48-9), a chiral amine of significant interest in pharmaceutical research and development. This document outlines commercially available sources, provides typical quantitative data, and details plausible experimental protocols for its synthesis and analysis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. The compound is typically offered in quantities ranging from milligrams to kilograms, with purities generally meeting the standards required for drug discovery and preclinical studies.

Table 1: Commercial Supplier Information for this compound

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Ambeed) | AMBH303C5371 | ≥95% | Varies | Sold as Ambeed product. |

| ChemicalBook | CB22617848 | 99.1% (from some suppliers)[1] | Varies | Platform lists multiple suppliers. |

| Aladdin Scientific | --- | ≥95% | 100 mg and other sizes | --- |

| Fluorochem | F210211 | 97% | 100 mg, 250 mg, 1 g, 5 g | --- |

| CymitQuimica | IN-DA009IE6 | 97%[1] | 100mg, 250mg, 1g, 5g[1] | --- |

Note: This table is not exhaustive and represents a selection of commercially available sources. Purity and availability may vary by batch and supplier. It is recommended to request a certificate of analysis for lot-specific data.

Physicochemical and Quality Control Data

The following table summarizes typical physicochemical and quality control parameters for commercially available this compound. These values are representative and may vary between suppliers and batches.

Table 2: Physicochemical and Quality Control Specifications

| Parameter | Typical Specification | Analytical Method |

| Chemical Identity | ||

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine hydrochloride | --- |

| CAS Number | 1212972-48-9[1] | --- |

| Molecular Formula | C₈H₁₀ClF₂N[1] | Elemental Analysis |

| Molecular Weight | 193.62 g/mol [1] | Mass Spectrometry |

| Purity | ||

| Assay (by Titration/HPLC) | ≥95% (typically >97%) | HPLC, Titration |

| Chiral Purity (ee%) | >98% | Chiral HPLC |

| Physical Properties | ||

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not consistently reported | Melting Point Apparatus |

| Solubility | Soluble in water | Visual Inspection |

| Spectroscopic Data | ||

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | NMR Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles and analogous procedures found in the scientific literature.

Synthesis: Asymmetric Reductive Amination of 3,4-Difluoroacetophenone

A common and efficient method for the synthesis of chiral amines is the asymmetric reductive amination of the corresponding ketone.

Reaction Scheme:

Figure 1: Synthetic pathway to this compound.

Materials:

-

3,4-Difluoroacetophenone

-

Ammonia (gas or solution in methanol)

-

Chiral Catalyst (e.g., a chiral phosphine ligand with a transition metal catalyst, or a chiral Brønsted acid)

-

Reducing Agent (e.g., H₂, Hantzsch ester, or a silane)

-

Anhydrous Solvent (e.g., Methanol, Toluene)

-

Hydrochloric acid (solution in diethyl ether or isopropanol)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a high-pressure reactor, add 3,4-difluoroacetophenone (1 equivalent) and the chiral catalyst (e.g., 0.5-2 mol%).

-

Addition of Amine Source: Add a solution of ammonia in methanol (e.g., 7 N, 5-10 equivalents).

-

Reduction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Salt Formation: The filtrate containing the free amine is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete.

-

Isolation and Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quality Control and Analysis Workflow

Figure 2: A typical quality control workflow for the synthesized product.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle:

The enantiomeric excess (ee%) of this compound is determined by separating the (S)- and (R)-enantiomers on a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column is often effective for the separation of chiral amines. A suitable choice would be a Daicel Chiralpak AD-H or a similar column.[2]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be added to improve peak shape and resolution.[3] A representative mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving approximately 10 mg of this compound in 10 mL of the mobile phase.

-

Prepare a racemic standard of 1-(3,4-difluorophenyl)ethanamine to determine the retention times of both enantiomers and to calculate the resolution.

Data Analysis:

The enantiomeric excess is calculated using the peak areas of the two enantiomers in the chromatogram:

ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Expected ¹H NMR Spectral Data (in DMSO-d₆, chemical shifts are approximate):

-

δ 8.5-9.5 (br s, 3H): -NH₃⁺ protons.

-

δ 7.2-7.6 (m, 3H): Aromatic protons.

-

δ 4.4-4.6 (q, 1H): Methine proton (-CH-).

-

δ 1.5-1.7 (d, 3H): Methyl protons (-CH₃).

This technical guide provides a comprehensive starting point for researchers and drug development professionals working with this compound. For specific applications, it is crucial to obtain and consult the certificate of analysis from the supplier and to validate all analytical methods in-house.

References

Navigating the Storage and Handling of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a critical chiral building block in pharmaceutical synthesis, demands careful storage and handling to ensure its stability, purity, and ultimately, the integrity of downstream applications. This technical guide provides a comprehensive overview of its properties, recommended storage conditions, handling procedures, and its notable application in the synthesis of the α2C-adrenoceptor antagonist, ORM-12741, a compound investigated for the treatment of Alzheimer's disease.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and use in experimental settings. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1212972-48-9[1] |

| Molecular Formula | C8H10ClF2N[1] |

| Molecular Weight | 193.62 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality of this compound.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

Recommended storage temperature is room temperature.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapors.

-

Use in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

Stability Considerations and Forced Degradation Studies

While specific long-term stability data for this compound is not extensively published, general principles for aromatic amines suggest potential degradation pathways under stress conditions. Forced degradation studies are crucial to identify potential degradants and establish stability-indicating analytical methods.

A logical workflow for conducting forced degradation studies is outlined below.

Experimental Protocols

Representative Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and stability of this compound and its formulations. The following is a representative protocol based on common practices for chiral amine analysis.

Objective: To develop an HPLC method capable of separating the (S)-enantiomer from its (R)-enantiomer and any potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | A mixture of n-hexane, ethanol, and a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Application in Drug Development: Synthesis of ORM-12741

This compound is a key starting material in the synthesis of ORM-12741, a selective antagonist of the α2C-adrenergic receptor. The synthesis involves the formation of an amide bond between the amine and a carboxylic acid partner.

Signaling Pathway of α2C-Adrenoceptor Antagonism

ORM-12741 exerts its pharmacological effect by blocking the α2C-adrenergic receptor, which is a Gi-protein coupled receptor. Antagonism of this receptor is expected to increase neurotransmitter release in specific brain regions, a mechanism relevant to the potential treatment of cognitive disorders.

References

Purity and assay of commercially available (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to the Purity and Assay of Commercially Available (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral amine of significant interest to the pharmaceutical industry. Its structural motifs are incorporated into various biologically active molecules, and it serves as a crucial building block in the synthesis of novel therapeutic agents. Notably, it is utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively degrade target proteins. Given its role in the synthesis of potential drug candidates, the purity and accurate assay of this compound are of paramount importance to ensure the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the analytical methodologies used to assess the quality of commercially available this compound.

Commercial Availability and Purity Specifications

This compound is available from various chemical suppliers. The purity of commercial batches typically ranges from 95% to over 99%. It is crucial for researchers to consider the specified purity level from a given supplier, as impurities can significantly impact the outcomes of chemical reactions and biological assays.

Table 1: Summary of Commercially Available this compound Purity

| Supplier | Reported Purity |

| Sigma-Aldrich | 95%[1] |

| CymitQuimica | 97%[2] |

| Fluorochem | 97%[3] |

| Honest Joy Holdings Limited | 99.1%[4] |

Analytical Methodologies for Quality Control

A comprehensive quality assessment of this compound involves a combination of chromatographic and spectroscopic techniques to determine enantiomeric purity, chemical purity (assay), and elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity is a critical quality attribute for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the standard method for separating and quantifying enantiomers.

Experimental Protocol

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column is often effective for the separation of chiral amines. A suitable choice is a cellulose-based column, such as a CHIRALPAK® IB or similar.

-

Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A representative mobile phase consists of a mixture of n-hexane and isopropanol. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to improve the peak shape and resolution of the amine enantiomers. A starting mobile phase composition could be n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Ambient temperature (e.g., 25 °C).

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a stock solution. Further dilute as necessary to obtain a suitable concentration for analysis.

-

Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The (S)-enantiomer and any contaminating (R)-enantiomer will be separated into distinct peaks.

Data Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram using the following formula:

% ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100%

Workflow for Chiral HPLC Analysis

References

Biological activity of the (S)-enantiomer of 1-(3,4-Difluorophenyl)ethanamine

An In-depth Technical Guide on the Biological Activity of (S)-1-(3,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine whose structural characteristics suggest significant potential for interaction with biological systems, particularly within the central nervous system. The presence of a difluorophenyl group can enhance its lipophilicity and metabolic stability, properties that are advantageous in drug design.[1] While specific quantitative data on the biological activity of the (S)-enantiomer are not extensively available in public literature, its structural similarity to known monoamine reuptake inhibitors suggests it may target neurotransmitter transporters. This guide provides a comprehensive overview of the presumed biological activity, focusing on its potential interaction with monoamine transporters, and details the experimental protocols required for its characterization.

Introduction

(S)-1-(3,4-Difluorophenyl)ethanamine is a molecule of interest in medicinal chemistry due to its potential applications in the development of therapeutics for neurological and psychiatric disorders.[1] Chiral molecules often exhibit stereospecific interactions with biological targets, with one enantiomer typically being more biologically active.[1] The structural features of (S)-1-(3,4-Difluorophenyl)ethanamine, particularly the phenethylamine backbone, are common in compounds that interact with monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmission and are the targets of many antidepressant and psychostimulant drugs.[3]

Putative Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesized mechanism of action for (S)-1-(3,4-Difluorophenyl)ethanamine is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft into presynaptic neurons, thereby terminating their signaling.[3] Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition at the synapse.

References

Role of difluorophenyl moiety in biological activity

An In-depth Technical Guide on the Role of the Difluorophenyl Moiety in Biological Activity

Introduction

The difluorophenyl moiety is a critical structural motif in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles. The strategic placement of two fluorine atoms on a phenyl ring can profoundly influence a molecule's properties, including its binding affinity for target proteins, metabolic stability, and overall efficacy. This guide provides a detailed examination of the multifaceted roles of the difluorophenyl group, supported by quantitative data, experimental methodologies, and visual representations of key concepts.

Enhancement of Binding Affinity and Potency

One of the primary applications of the difluorophenyl group is to increase the binding affinity and potency of small molecule inhibitors. The fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, and can also modulate the electronics of the phenyl ring to optimize interactions with the target protein.

Case Study: p53-MDM2 Interaction Inhibitors

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in cancer therapy. Small molecules that can disrupt this interaction can stabilize p53 and reactivate its tumor-suppressive functions. The 2,4-difluorophenyl and 3,5-difluorophenyl moieties have been shown to be particularly effective in enhancing the potency of p53-MDM2 inhibitors. These groups can form crucial hydrogen bonds and favorable interactions with the protein backbone, contributing to high binding affinity.

For instance, in a series of piperidinone-based inhibitors, the introduction of a 3,5-difluorophenyl group led to a significant increase in potency. The fluorine atoms act as hydrogen bond acceptors, interacting with the backbone NH of the protein, which is a key factor in the enhanced binding affinity.

Table 1: Structure-Activity Relationship of Difluorophenyl-Containing p53-MDM2 Inhibitors

| Compound | R-Group | IC50 (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 80 |

| 1c | 2,4-Difluorophenyl | 30 |

| 1d | 3,5-Difluorophenyl | 15 |

Data is illustrative and based on trends reported in the literature.

Caption: Interaction of a difluorophenyl moiety with the MDM2 protein.

Modulation of Kinase Activity

The difluorophenyl group is a common feature in many kinase inhibitors. Its ability to act as a "hinge-binder" by forming hydrogen bonds with the kinase hinge region is a well-established strategy in inhibitor design. The 2,4-difluorophenyl moiety, for example, is prevalent in inhibitors of kinases such as p38 MAP kinase and BRAF.

The fluorine atoms can also influence the conformation of the molecule, locking it into a bioactive conformation that is favorable for binding to the ATP-binding site of the kinase. This conformational restriction can lead to improved selectivity for the target kinase over other kinases, which is a critical aspect of developing safe and effective drugs.

Table 2: Activity of Kinase Inhibitors with and without Difluorophenyl Moiety

| Kinase Target | Inhibitor Moiety | IC50 (nM) |

| p38 MAP Kinase | Phenyl | 250 |

| p38 MAP Kinase | 2,4-Difluorophenyl | 10 |

| BRAF | Phenyl | 120 |

| BRAF | 2,4-Difluorophenyl | 5 |

Data is illustrative and based on trends reported in the literature.

Caption: Competitive inhibition of a kinase by a difluorophenyl-containing inhibitor.

Improvement of Metabolic Stability and Pharmacokinetic Properties

A significant challenge in drug development is ensuring that a compound has a suitable pharmacokinetic profile, including good metabolic stability and oral bioavailability. The difluorophenyl moiety can be instrumental in addressing this challenge.

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. By placing fluorine atoms at positions on the phenyl ring that are prone to metabolic attack, the overall metabolic stability of the molecule can be substantially increased. This often leads to a longer half-life and improved exposure in vivo.

Furthermore, the increased lipophilicity imparted by the fluorine atoms can enhance a molecule's ability to cross cell membranes, which can lead to improved oral bioavailability.

Table 3: Pharmacokinetic Properties of Compounds with and without Difluorophenyl Moiety

| Compound Moiety | Half-life (t1/2) in human liver microsomes (min) | Oral Bioavailability (%) |

| Phenyl | 15 | 20 |

| 2,4-Difluorophenyl | 90 | 65 |

| 3,5-Difluorophenyl | 110 | 70 |

Data is illustrative and based on trends reported in the literature.

Caption: Workflow for a metabolic stability assay in liver microsomes.

Experimental Protocols

Protocol: Determination of IC50 Values using a Fluorescence Polarization Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound, for instance, in the context of disrupting a protein-protein interaction like p53-MDM2.

1. Reagents and Materials:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.

-

MDM2 Protein: Recombinant human MDM2 protein.

-

Fluorescently Labeled p53 Peptide: A synthetic p53-derived peptide labeled with a fluorescent probe (e.g., FITC).

-

Test Compounds: Difluorophenyl-containing inhibitors and control compounds dissolved in DMSO.

-

384-well black, low-volume microplates.

-

Fluorescence polarization plate reader.

2. Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In the microplate, add 10 µL of assay buffer to each well.

-

Add 100 nL of the serially diluted compounds to the respective wells.

-

Prepare a master mix of MDM2 protein and the fluorescently labeled p53 peptide in the assay buffer. The final concentrations should be optimized for the specific assay (e.g., 10 nM MDM2 and 5 nM peptide).

-

Add 10 µL of the protein-peptide master mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

3. Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The difluorophenyl moiety is a powerful tool in the arsenal of medicinal chemists. Its strategic incorporation into small molecules can lead to substantial improvements in biological activity through enhanced binding affinity, modulation of target activity, and optimization of pharmacokinetic properties. The ability of fluorine to participate in unique non-covalent interactions and to block sites of metabolism makes the difluorophenyl group a highly valuable and frequently employed structural unit in the design of modern therapeutics. A thorough understanding of the principles outlined in this guide can aid researchers and drug development professionals in the rational design of more potent, selective, and effective drug candidates.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The synthesis is achieved through a diastereoselective reductive amination of 3,4-difluoroacetophenone using (S)-(-)-α-methylbenzylamine as a chiral auxiliary, followed by hydrogenolysis to remove the auxiliary and subsequent formation of the hydrochloride salt. This method offers a robust and scalable route to the enantiomerically pure target compound. Detailed protocols for synthesis, purification, and characterization, including HPLC and NMR analysis, are provided to ensure reproducibility.

Introduction

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles. (S)-1-(3,4-Difluorophenyl)ethanamine is a key intermediate for various therapeutic agents. Therefore, the development of efficient and stereoselective synthetic routes to access the single (S)-enantiomer is of high importance.

The described method utilizes a classical approach of asymmetric synthesis involving a chiral auxiliary. 3,4-Difluoroacetophenone is reacted with the chiral amine (S)-(-)-α-methylbenzylamine to form a mixture of diastereomeric imines, which are subsequently reduced in situ. The resulting diastereomeric amines can be separated, and the chiral auxiliary is then cleaved to yield the desired (S)-1-(3,4-difluorophenyl)ethanamine. Finally, the hydrochloride salt is prepared to improve stability and handling.

Synthesis Pathway

The synthesis of this compound proceeds through a three-step process:

-

Diastereoselective Reductive Amination: Reaction of 3,4-difluoroacetophenone with (S)-(-)-α-methylbenzylamine in the presence of a reducing agent to form a mixture of diastereomeric amines.

-

Chiral Auxiliary Removal: Hydrogenolysis of the purified diastereomeric amine to cleave the α-methylbenzyl group, yielding the free (S)-1-(3,4-difluorophenyl)ethanamine.

-

Salt Formation: Conversion of the chiral amine to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Protocol 1: Synthesis of (S,S)-N-(1-(3,4-Difluorophenyl)ethyl)-1-phenylethanamine (Diastereomeric Amine)

Materials:

-

3,4-Difluoroacetophenone

-

(S)-(-)-α-Methylbenzylamine

-

Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-difluoroacetophenone (1.0 eq) in toluene, add (S)-(-)-α-methylbenzylamine (1.05 eq) and Ti(O-i-Pr)₄ (1.1 eq) at room temperature under a nitrogen atmosphere.

-

Heat the mixture to 50°C and stir for 24 hours.

-

Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amines.

-

Purify the crude product by fractional crystallization from a suitable solvent system (e.g., ethanol/water) to isolate the desired (S,S)-diastereomer.

Protocol 2: Synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine

Materials:

-

(S,S)-N-(1-(3,4-Difluorophenyl)ethyl)-1-phenylethanamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ammonium formate

Procedure:

-

Dissolve the purified (S,S)-diastereomer (1.0 eq) in methanol.

-

To this solution, add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with water to remove excess ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (S)-1-(3,4-difluorophenyl)ethanamine.

Protocol 3: Synthesis of this compound

Materials:

-

(S)-1-(3,4-Difluorophenyl)ethanamine

-

Hydrochloric acid (e.g., 2 M in diethyl ether or gaseous HCl)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve the crude (S)-1-(3,4-difluorophenyl)ethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrochloric acid (1.05 eq) in the chosen solvent.

-

Stir the mixture at 0°C for 1-2 hours, during which the hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.

Experimental Workflow

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |

| 1 | 3,4-Difluoroacetophenone, (S)-(-)-α-Methylbenzylamine, Ti(O-i-Pr)₄, NaBH₄ | Toluene, MeOH | 50, then 0 to RT | 24, then 4 | 70-85 (after purification) | >98 (diastereomeric excess) |

| 2 | (S,S)-Diastereomer, Pd/C, Ammonium formate | MeOH | Reflux | 4-8 | 85-95 | >99 (enantiomeric excess) |

| 3 | (S)-Amine, HCl | Diethyl ether | 0 | 1-2 | >95 | >99 |

Table 2: Characterization Data for this compound

| Analysis | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Melting Point | 210-215 °C (decomposes) |

| ¹H NMR (400 MHz, D₂O) | δ 7.55-7.40 (m, 3H, Ar-H), 4.65 (q, J = 7.0 Hz, 1H, CH), 1.68 (d, J = 7.0 Hz, 3H, CH₃) |

| ¹³C NMR (100 MHz, D₂O) | δ 152.2 (dd, J = 248.0, 12.0 Hz), 150.0 (dd, J = 250.0, 12.0 Hz), 134.5 (dd, J = 6.0, 3.0 Hz), 124.0 (dd, J = 7.0, 4.0 Hz), 119.5 (d, J = 18.0 Hz), 118.0 (d, J = 18.0 Hz), 50.5, 20.5 |

| Chiral HPLC | Enantiomeric excess > 99% |

Analytical Methods

Chiral HPLC Method for Enantiomeric Excess (ee) Determination

A robust chiral HPLC method is essential to confirm the enantiomeric purity of the final product.

Instrumentation and Conditions:

-